Deschloro Atovaquone

Beschreibung

Exploration of Broad-Spectrum Antimicrobial or Antineoplastic Activities

The parent compound, atovaquone (B601224), exhibits a broad spectrum of activity against various pathogens. nih.gov Future research into deschloro atovaquone would logically begin by assessing its activity against a wide array of microbes and cancer cell lines. The structural difference, the absence of a chlorine atom on the phenyl ring, may alter the compound's binding affinity and efficacy.

Antimicrobial Research: Initial studies should evaluate the in-vitro activity of this compound against the same pathogens susceptible to atovaquone, such as Plasmodium falciparum, Pneumocystis jirovecii, and Toxoplasma gondii. Structure-activity relationship (SAR) studies on atovaquone derivatives have shown that modifications can significantly impact potency. nih.govacs.org For instance, some derivatives have demonstrated comparable or even superior activity to atovaquone against P. falciparum. nih.govresearchgate.net A comparative analysis, as illustrated in the hypothetical data below, would be a crucial first step.

Table 1: Illustrative Comparative In-Vitro Antimicrobial Activity (IC50, nM)

| Compound | P. falciparum | T. gondii | P. jirovecii |

|---|---|---|---|

| Atovaquone | 1-5 | 0.5-2 | 0.1-1 |

| This compound | To be determined | To be determined | To be determined |

| Analog X | 1.25-50 | Data not available | Data not available |

Note: Data for Atovaquone and Analog X are derived from existing literature on atovaquone and its derivatives for illustrative purposes. nih.gov Data for this compound is hypothetical and represents a key area for future research.

Antineoplastic Research: Atovaquone has also been investigated for its anticancer properties, showing activity against various cancer cell lines by inhibiting mitochondrial respiration. nih.govmdpi.comox.ac.uk Research has demonstrated that atovaquone can disrupt the metabolic pathways in tumors that are involved in oxygen consumption, thereby making them more susceptible to treatments like radiotherapy. ox.ac.uk Studies on this compound should, therefore, include screening against a panel of human cancer cell lines to determine its cytotoxic and apoptosis-inducing capabilities. nih.gov

Leveraging "-Omics" Technologies for Deeper Mechanistic Insights

To fully understand the potential of this compound, modern "-omics" technologies will be indispensable. These approaches can provide a comprehensive view of the drug's mechanism of action and its effects on the target organism.

Genomics and Transcriptomics: These can be used to identify genetic mutations that confer resistance to this compound, which can help in elucidating its molecular target.

Proteomics: This can identify the proteins that interact with the compound, further clarifying its mechanism of action.

Metabolomics: This can reveal the metabolic pathways disrupted by this compound. For atovaquone, metabolomics studies have shown shifts in glycolysis, the citric acid cycle, and the electron transport chain. nih.gov

By employing these technologies, researchers can build a detailed picture of how this compound exerts its effects, which is crucial for its further development.

Innovations in Compound Delivery and Bioavailability Enhancement

A significant challenge with atovaquone is its poor aqueous solubility and, consequently, its low and variable oral bioavailability. hres.canih.gov It is highly probable that this compound shares these physicochemical properties. Overcoming this limitation will be key to its potential therapeutic success.

Future research should focus on novel drug delivery systems, such as:

Nanoparticle formulations: Reducing particle size to the nano-scale can increase the surface area for dissolution, thereby improving absorption.

Prodrugs: Chemical modification of the this compound molecule to create a more soluble prodrug that converts to the active form in the body is a promising strategy that has been explored for atovaquone. researchgate.netijpsjournal.com

Lipid-based formulations: Given the lipophilic nature of these compounds, formulations containing fats and oils can enhance their absorption. hres.canih.gov

Table 2: Potential Formulation Strategies for Bioavailability Enhancement

| Formulation Strategy | Potential Advantage | Research Focus |

|---|---|---|

| Nanosuspension | Increased dissolution rate and bioavailability. | Particle size optimization and stability studies. |

| Solid Lipid Nanoparticles | Enhanced absorption and potential for targeted delivery. | Encapsulation efficiency and release kinetics. |

| Prodrug Synthesis | Improved solubility and membrane permeability. | Design of linkers for efficient in-vivo cleavage. |

This table outlines potential research directions for this compound based on established techniques for similar compounds.

Computational Repurposing and Screening for New Target Identification

Computational methods, such as molecular docking and virtual screening, are powerful tools in modern drug discovery. researchgate.net These in silico techniques can be employed to predict the binding of this compound to a vast library of biological targets, potentially identifying novel therapeutic applications beyond its expected antimicrobial and antineoplastic activities.

Key computational approaches include:

Molecular Docking: Simulating the interaction of this compound with the crystal structures of various enzymes and receptors to predict binding affinity.

Quantitative Structure-Activity Relationship (QSAR): Analyzing how the structural difference between atovaquone and this compound affects their biological activity.

Virtual Screening: Screening large databases of biological targets to identify potential new uses for the compound.

These computational studies can guide further experimental research, saving time and resources in the drug development pipeline.

Structure

3D Structure

Eigenschaften

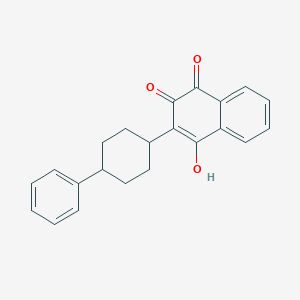

IUPAC Name |

4-hydroxy-3-(4-phenylcyclohexyl)naphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O3/c23-20-17-8-4-5-9-18(17)21(24)22(25)19(20)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-9,15-16,23H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUOKIGIZFBGRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=CC=C2)C3=C(C4=CC=CC=C4C(=O)C3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20556332 | |

| Record name | 4-Hydroxy-3-(4-phenylcyclohexyl)naphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92458-44-1 | |

| Record name | 4-Hydroxy-3-(4-phenylcyclohexyl)naphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q. What experimental models are most appropriate for studying Deschloro Atovaquone's mechanism of action in cancer research?

Methodological Answer: Utilize canine cancer cell lines to assess Na+/K+-ATPase (NKA) inhibition via patch-clamp electrophysiology, paired with ROS quantification (e.g., fluorometric assays). Validate findings using ROS inhibitors like N-acetylcysteine to confirm causality between ROS accumulation and apoptosis . For in vivo models, consider xenograft studies in immunocompromised mice, monitoring tumor regression and mitochondrial dysfunction via histopathology.

Q. How can researchers standardize pharmacokinetic studies for this compound in immunocompromised populations?

Methodological Answer: Conduct steady-state plasma concentration analyses using UV-HPLC with strict sampling protocols: collect blood samples at Cmin (12h post-dose) and Cmax (1–5h post-dose). Compare results against the therapeutic threshold (Cmin ≥11.5 µg/mL) derived from randomized trials. Include covariates like BMI, concurrent medications, and gastrointestinal absorption variability in multivariate regression models .

Q. What in vitro assays are optimal for evaluating this compound's antiviral activity against orthopoxviruses?

Methodological Answer: Use plaque reduction assays to determine 50% inhibitory concentrations (IC50) in Vero E6 cells infected with Mpox virus. Pair with mechanistic studies (e.g., DHODH enzyme inhibition assays) and combination therapy experiments (e.g., synergy testing with tecovirimat via Bliss independence analysis) .

Q. How should researchers design studies to address contradictory efficacy data in malaria prophylaxis?

Methodological Answer: Perform longitudinal genotyping of Plasmodium cytochrome b (PfCYTb) mutations in recurrent infections post-treatment. Use in vitro susceptibility testing (e.g., hypoxanthine uptake assays) to correlate mutations with reduced drug sensitivity. Stratify clinical trial data by parasite genetic diversity and host immune status .

Advanced Research Questions

Q. What methodologies resolve discrepancies between in vitro and in vivo pharmacokinetic profiles of this compound?

Methodological Answer: Implement physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences in drug metabolism. Validate models using clinical data from immunocompromised patients, focusing on bioavailability adjustments due to lipid-rich diets or proton-pump inhibitor co-administration .

Q. How can predictive modeling improve the translation of this compound's anti-Mpox activity to clinical outcomes?

Methodological Answer: Develop viral dynamic models incorporating in vitro IC50 values, drug half-life, and viral replication rates. Simulate viral decay curves under clinically achievable concentrations (e.g., 5–15 µg/mL) and compare with patient viral load data. Use Monte Carlo simulations to account for pharmacokinetic variability .

Q. What experimental approaches validate this compound's dual role in oxidative phosphorylation inhibition and NKA modulation?

Methodological Answer: Employ Seahorse extracellular flux analysis to simultaneously measure oxygen consumption rate (OCR, mitochondrial function) and extracellular acidification rate (ECAR, glycolysis). Correlate with NKA activity assays (e.g., rubidium uptake) in isogenic cell lines with/without NKA overexpression .

Q. How do researchers optimize dosing regimens to overcome resistance in Pneumocystis jirovecii prophylaxis?

Methodological Answer: Conduct allele-specific PCR to detect cytochrome b mutations (e.g., G284C) in breakthrough infections. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to establish dose-escalation protocols, ensuring Cmin remains above 15 µg/mL in high-risk patients .

Q. What strategies mitigate ROS-mediated off-target effects in this compound cancer therapy?

Methodological Answer: Profile ROS subtypes (e.g., superoxide vs. hydrogen peroxide) using fluorescent probes (e.g., MitoSOX Red). Combine with transcriptomic analysis (RNA-seq) to identify ROS-dependent pro-apoptotic pathways. Test ROS scavengers (e.g., tempol) in co-treatment experiments to reduce normal cell toxicity .

Q. How can researchers reconcile conflicting data on this compound's efficacy in pediatric AML relapse prevention?

Methodological Answer: Design multicenter trials with standardized PJP prophylaxis protocols, stratifying patients by AML genetic subtypes (e.g., FLT3-ITD). Use minimal residual disease (MRD) monitoring via flow cytometry to distinguish prophylactic efficacy from direct antileukemic effects .

Methodological Notes

- Data Contradiction Analysis: Always cross-reference plasma concentration thresholds (e.g., 11.5 µg/mL vs. 5 µg/mL) with clinical endpoints (e.g., mortality, relapse) using receiver operating characteristic (ROC) curves .

- Experimental Reproducibility: Adhere to FAIR data principles—ensure raw electrophysiology data (NKA currents) and HPLC chromatograms are publicly archived in repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.